molecular formula C4H3BrFN3 B12836482 6-Bromo-4-fluoro-pyridazin-3-amine

6-Bromo-4-fluoro-pyridazin-3-amine

Cat. No.: B12836482
M. Wt: 191.99 g/mol
InChI Key: UCAIYDICXULUFG-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of bromine and fluorine substituents at positions 6 and 4, respectively, and an amine group at position 3. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Another method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines with high regiocontrol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and automated batch reactors to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

6-Bromo-4-fluoro-pyridazin-3-amine has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-6-chloro-pyridazin-3-amine
  • 6-Bromo-4-methyl-pyridazin-3-amine
  • 4-Fluoro-6-iodo-pyridazin-3-amine

Uniqueness

6-Bromo-4-fluoro-pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and allows for diverse functionalization. This makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C4H3BrFN3

Molecular Weight

191.99 g/mol

IUPAC Name

6-bromo-4-fluoropyridazin-3-amine

InChI

InChI=1S/C4H3BrFN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9)

InChI Key

UCAIYDICXULUFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Br)N)F

Origin of Product

United States

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